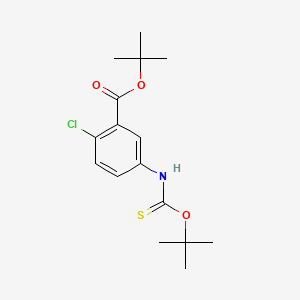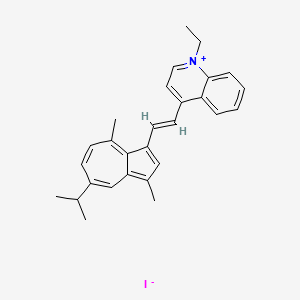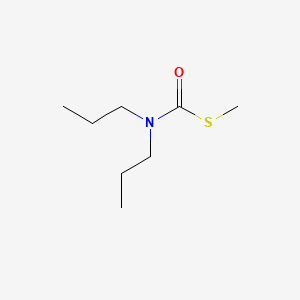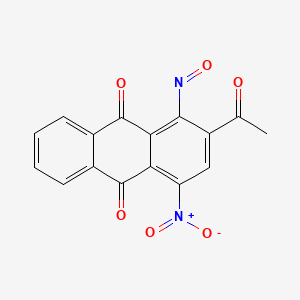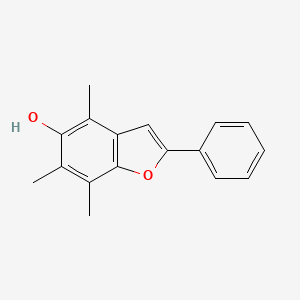
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- is a benzofuran derivative with a unique structure that includes a benzofuran ring substituted with phenyl and methyl groups. Benzofuran compounds are known for their wide range of biological activities and applications in various fields, including medicine and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method allows for the rapid construction of complex benzofuran rings with fewer side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating skin diseases like psoriasis and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another compound used for similar purposes.
Angelicin: Known for its biological activities.
Uniqueness
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of phenyl and methyl groups on the benzofuran ring differentiates it from other benzofuran derivatives .
Propriétés
Numéro CAS |
113561-36-7 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
4,6,7-trimethyl-2-phenyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H16O2/c1-10-11(2)17-14(12(3)16(10)18)9-15(19-17)13-7-5-4-6-8-13/h4-9,18H,1-3H3 |
Clé InChI |
DABSBXLLQUSLCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C(O2)C3=CC=CC=C3)C(=C1O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


